3-Trifluoromethyl-4,5,6,7-tetrahydro-4-azaindazole hydrochloride
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Overview
Description
3-Trifluoromethyl-4,5,6,7-tetrahydro-4-azaindazole hydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its trifluoromethyl group and azaindazole structure, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Trifluoromethyl-4,5,6,7-tetrahydro-4-azaindazole hydrochloride typically involves multiple steps, starting with the construction of the azaindazole core. One common approach is the cyclization of appropriate precursors under acidic conditions. The trifluoromethyl group can be introduced through halogen exchange reactions or direct trifluoromethylation methods.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve high yields and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Trifluoromethyl-4,5,6,7-tetrahydro-4-azaindazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the azaindazole ring.
Substitution: Substitution reactions at different positions of the molecule can lead to a variety of products.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.
Reduction reactions can be carried out using hydrogen gas or metal hydrides.
Substitution reactions often involve nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the azaindazole ring, which can have applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
3-Trifluoromethyl-4,5,6,7-tetrahydro-4-azaindazole hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: Its unique properties make it useful in the creation of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 3-Trifluoromethyl-4,5,6,7-tetrahydro-4-azaindazole hydrochloride exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, it may interact with specific enzymes or receptors, leading to desired biological outcomes. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
3-Trifluoromethyl-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride
3-Trifluoromethyl-5,6,7,8-tetrahydro- [1,2,4]triazolo [4,3-a]pyrazine hydrochloride
Uniqueness: 3-Trifluoromethyl-4,5,6,7-tetrahydro-4-azaindazole hydrochloride stands out due to its specific structural features and reactivity profile. These differences can lead to distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3.ClH/c8-7(9,10)6-5-4(12-13-6)2-1-3-11-5;/h11H,1-3H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXNYJPGEYPHNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NN2)C(F)(F)F)NC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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